6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbonyl group present in the benzofuran ring.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzoic acid derivatives .
Scientific Research Applications
The scientific research applications of 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one are diverse:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Uniqueness
What sets 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C26H18ClFO4 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H18ClFO4/c1-15-18(10-16-4-2-3-5-23(16)31-15)11-25-26(29)21-9-8-20(13-24(21)32-25)30-14-17-6-7-19(28)12-22(17)27/h2-13,15H,14H2,1H3/b25-11- |
InChI Key |
HCJVAUWBSSUGAA-GATIEOLUSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.